tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a highly functionalized pyrrolidinone, which is a class of organic compounds that are five-membered lactam structures. These compounds are of significant interest due to their utility in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .
Synthesis Analysis
The synthesis of related pyrrolidinone compounds involves multi-step reactions starting from readily available materials. For instance, the large-scale preparation of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Another synthesis method reported the creation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which was then used to access novel macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize the molecular structure of pyrrolidinone derivatives. For example, the crystal and molecular structure of certain Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were determined, revealing intramolecular hydrogen bonding patterns that stabilize the structure .
Chemical Reactions Analysis
Pyrrolidinone derivatives undergo various chemical reactions, including coupling with nucleophiles to yield substituted pyrroles, which can serve as precursors for biologically active compounds like prodigiosin . The synthesis of enantiomers of antilipidemic agents from pyrrolidinone derivatives also involves chiral separation and deamination reactions . Additionally, reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups, have been performed on these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. Strong O-H...O=C hydrogen bonds lead to specific molecular packing in the crystal structure . Density functional theory (DFT) analyses, along with molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses, are used to predict the behavior of these compounds under various conditions .
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis of Complex Compounds : tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used in the synthesis of various complex compounds. For instance, its application in the synthesis of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was shown to yield these compounds in significant percentages (Svete et al., 2010).
Inhibitor Synthesis : The compound has been utilized in synthesizing macrocyclic Tyk2 inhibitors, demonstrating its role in the development of potential therapeutic agents (Sasaki et al., 2020).
Structural Studies : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, have been used to understand the molecular structure and crystal packing of such compounds (Didierjean et al., 2004).
Chemical Transformations
Enantioselective Synthesis : Research has explored the enantioselective synthesis of pyrrolidine derivatives using tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate, highlighting its importance in asymmetric synthesis (Chung et al., 2005).
Creation of Supramolecular Assemblies : Studies have shown that oxopyrrolidine analogues, including tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate, can form unique supramolecular assemblies, contributing to our understanding of molecular interactions and structures (Samipillai et al., 2016).
Medicinal Chemistry Applications
Drug Intermediate Synthesis : It's used in the preparation of intermediates for small molecule anticancer drugs, demonstrating its potential in drug development (Zhang et al., 2018).
Dipeptidyl Peptidase-4 Inhibitor Metabolism : The compound has been studied in the context of its metabolism in liver microsomes, particularly for a novel dipeptidyl peptidase-4 inhibitor, highlighting its relevance in pharmacokinetics and drug metabolism (Yoo et al., 2008).
Safety And Hazards
Future Directions
The tert-butyl group continues to be a topic of interest in chemistry and biology due to its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways . Future research may explore new synthesis methods, applications, and safety measures for compounds containing this group.
properties
IUPAC Name |
tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBWOKRKDZQZ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.